(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid
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Overview
Description
(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines, which are valuable intermediates in the production of this compound . The process typically involves the use of catalytic asymmetric transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations .
Industrial Production Methods: Industrial production of this compound often relies on engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and fluorine groups, which can participate in different reaction mechanisms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules . In biology and medicine, the compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products, highlighting the compound’s role in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid include other α-chiral primary amines and fluorinated benzoic acids . Examples include (S)-3-(1-Aminoethyl)aniline and (S)-3-(1-Aminoethyl)-phenol .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of an aminoethyl group and a fluorine atom on the benzoic acid core. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
JDIRVADCQXJBPK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
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